molecular formula C23H23N3O4S2 B2702304 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 442557-18-8

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2702304
CAS RN: 442557-18-8
M. Wt: 469.57
InChI Key: ZJWXEQBGMHQNCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chromeno[4,3-d]thiazol-2-yl group might be formed through a cyclization reaction, while the sulfonyl group could be introduced through a sulfonation reaction . The exact synthesis route would depend on many factors, including the desired yield, the available starting materials, and the specific properties of the final compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the chromeno[4,3-d]thiazol-2-yl group might undergo reactions with electrophiles, while the sulfonyl group could participate in substitution reactions .

Scientific Research Applications

Antimicrobial Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide and similar compounds have been studied for their antimicrobial properties. For example, a study by El‐Wahab et al. (2014) explored the synthesis of a coumarin–thiazole derivative with significant antimicrobial activity when incorporated into polymers and polymer composites, suggesting potential in antimicrobial coatings (El‐Wahab et al., 2014).

Cancer Research

Compounds with structural similarities to this compound have been synthesized and evaluated for their potential as anticancer agents. For instance, Yılmaz et al. (2015) reported the synthesis of indapamide derivatives demonstrating proapoptotic activity, specifically on melanoma cell lines, indicating potential use in cancer treatment (Yılmaz et al., 2015).

Detection and Imaging

Certain derivatives of the compound have applications in detection and imaging. Mani et al. (2018) synthesized a coumarin–pyrazolone probe for detecting Cr3+ ions, which exhibited a quick color response and significant fluorescence quenching in living cells, indicating its potential in biomedical imaging and detection (Mani et al., 2018).

Insecticidal Agents

In the field of agriculture, similar compounds have been investigated for their insecticidal properties. Soliman et al. (2020) synthesized a range of sulfonamide-bearing thiazole derivatives, demonstrating potent toxic effects against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in developing new insecticides (Soliman et al., 2020).

Miscellaneous Applications

Other applications include the synthesis of novel compounds for various biochemical impacts. Studies like those conducted by Adhami et al. (2012) and Bashandy et al. (2014) have explored the synthesis of thiazole, pyridone, and chromene derivatives, indicating a wide range of potential applications in various fields of chemistry and biochemistry (Adhami et al., 2012); (Bashandy et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-15-10-12-26(13-11-15)32(28,29)17-8-6-16(7-9-17)22(27)25-23-24-21-18-4-2-3-5-19(18)30-14-20(21)31-23/h2-9,15H,10-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWXEQBGMHQNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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